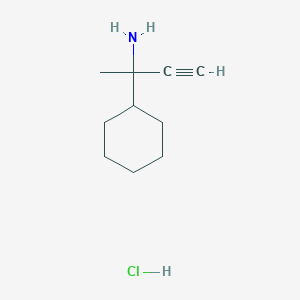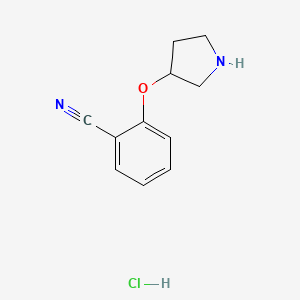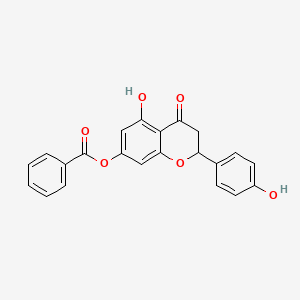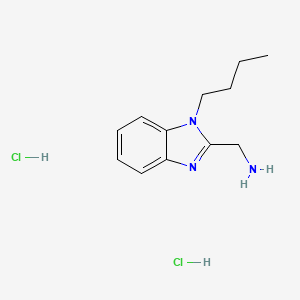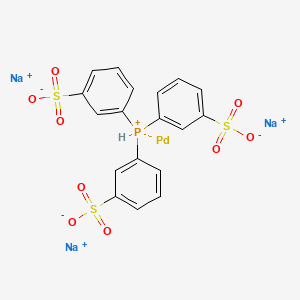
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium is an organic compound known for its water-solubility and its use in various catalytic processes. This compound is also referred to as trisodium 3,3′,3′′-phosphanetriyltris(benzenesulfonate) and is a derivative of triphenylphosphine. It is notable for forming water-soluble complexes with metals such as palladium, rhodium, and nickel, which are used in industrial catalysis .
Métodos De Preparación
The synthesis of trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate involves the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation .
Reaction:
HP(C6H5)3++3SO3→[HP(C6H4SO3H)3]+
Análisis De Reacciones Químicas
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate undergoes various chemical reactions, primarily involving its role as a ligand in metal-catalyzed processes. It forms complexes with metals such as palladium, rhodium, and nickel, which are used in reactions like hydroformylation, hydrocyanation, and telomerization .
Common Reactions:
Hydroformylation: Reaction with alkenes, carbon monoxide, and hydrogen to form aldehydes.
Hydrocyanation: Addition of hydrogen cyanide to alkenes and dienes.
Telomerization: Reaction of butadiene to form octadiene-1-ol.
Aplicaciones Científicas De Investigación
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is widely used in scientific research due to its ability to form water-soluble metal complexes. These complexes are utilized in various catalytic processes, including:
Hydroformylation of propene: Producing butyraldehyde using rhodium complexes.
Suzuki-Miyaura coupling reactions: Using palladium complexes for cross-coupling reactions in aqueous media.
Hydrocyanation of olefins and dienes: Using nickel complexes for the addition of hydrogen cyanide.
Mecanismo De Acción
The compound acts as a ligand, coordinating with metal centers to form active catalytic species. The sulfonate groups enhance the water solubility of the complexes, allowing for reactions to occur in aqueous media. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various catalytic cycles .
Comparación Con Compuestos Similares
Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is unique due to its high water solubility and strong electron-donating properties. Similar compounds include:
Triphenylphosphine: Less water-soluble and less effective in aqueous catalytic processes.
Tris(3-sulfophenyl)phosphine: Another water-soluble phosphine but with different sulfonation patterns.
This compound’s ability to form stable, water-soluble complexes with various metals makes it highly valuable in industrial and research applications.
Propiedades
Fórmula molecular |
C18H13Na3O9PPdS3+ |
|---|---|
Peso molecular |
675.9 g/mol |
Nombre IUPAC |
trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |
Clave InChI |
OZYIFDKIIQHBJZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


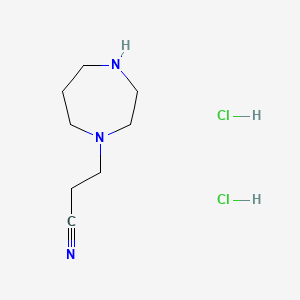
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)

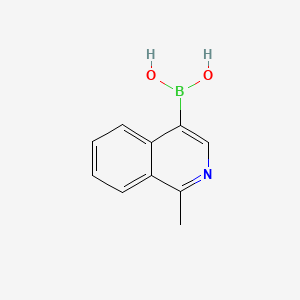
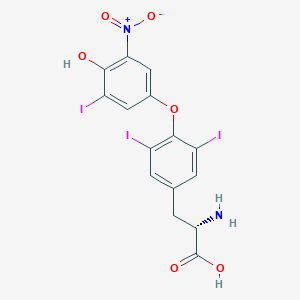
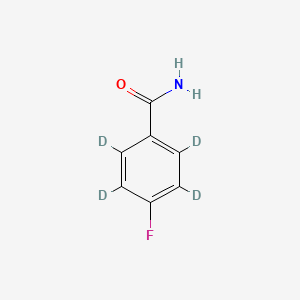
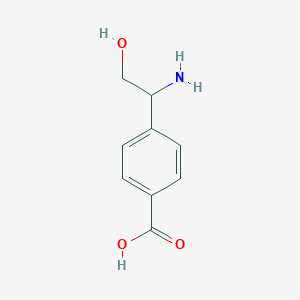
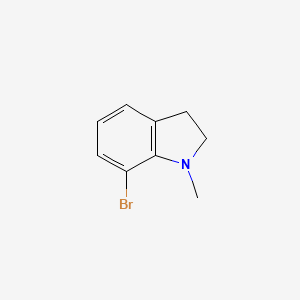
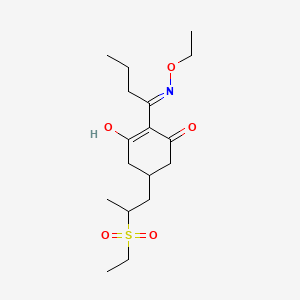
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
